![molecular formula C14H19N3O4 B5886013 3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)
3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Temozolomide and is used in the treatment of brain tumors.
作用机制
Temozolomide works by alkylating the DNA of cancer cells, leading to the formation of adducts that cause DNA damage. This damage triggers the activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis. Temozolomide is particularly effective in the treatment of brain tumors due to its ability to cross the blood-brain barrier.
Biochemical and Physiological Effects:
Temozolomide has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. Temozolomide has also been found to affect the expression of several genes involved in cell cycle regulation and DNA repair.
实验室实验的优点和局限性
Temozolomide has several advantages for lab experiments. It is a well-established compound with a known mechanism of action, making it a useful tool for studying the DNA damage response pathway. Temozolomide is also relatively easy to synthesize, making it readily available for use in experiments. However, Temozolomide has some limitations for lab experiments. It is a cytotoxic compound and can be hazardous to handle. Additionally, its effectiveness can be influenced by factors such as the DNA repair capacity of cells.
未来方向
There are several future directions for research on Temozolomide. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Temozolomide. Additionally, there is a need for further research on the mechanism of action of Temozolomide and its effects on the DNA damage response pathway.
Conclusion:
Temozolomide is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. It is a well-established compound with a known mechanism of action and has been found to be effective in the treatment of brain tumors. Further research is needed to improve its efficacy and reduce its toxicity, as well as to identify biomarkers that can predict the response of cancer cells to Temozolomide.
合成方法
Temozolomide is synthesized by the reaction of 3-methyl-4-nitrobenzoic acid with N-methylmorpholine and thionyl chloride. The resulting compound is then treated with ethylenediamine to form Temozolomide. This synthesis method is efficient and has been widely used in the pharmaceutical industry.
科学研究应用
Temozolomide is used in scientific research for its potential applications in cancer treatment. It has been found to be effective in the treatment of brain tumors, particularly glioblastoma multiforme. Temozolomide works by damaging the DNA of cancer cells, leading to their death. It has also been found to have potential applications in the treatment of other types of cancer, such as melanoma and lymphoma.
属性
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylethyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-11-3-2-4-12(13(11)17(19)20)14(18)15-5-6-16-7-9-21-10-8-16/h2-4H,5-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUZSYNJCSCOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

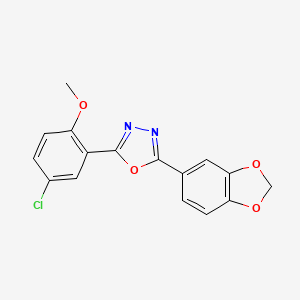
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)
![N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)
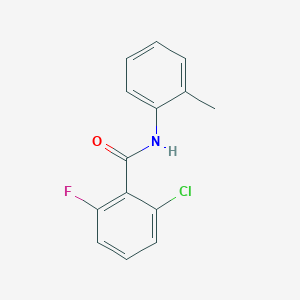
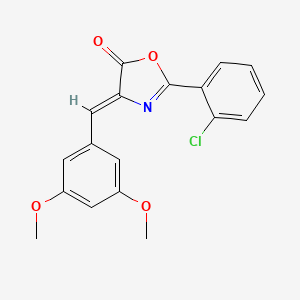
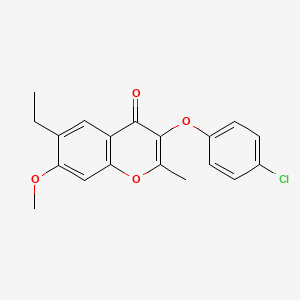
![4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)
![methyl 2-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5885974.png)

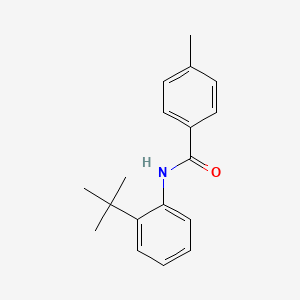

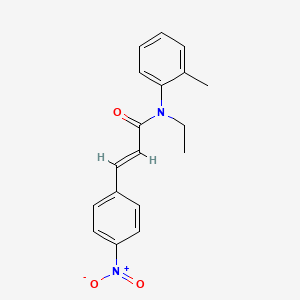

![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)